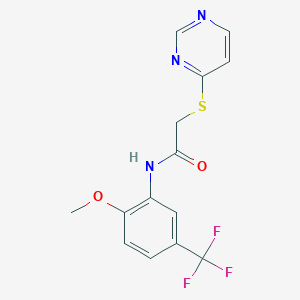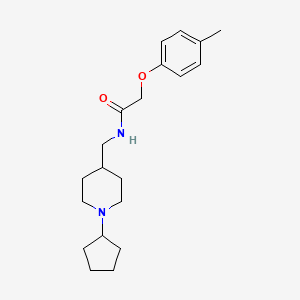![molecular formula C20H17N3O6S B2551449 [5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] cyclopropanecarboxylate CAS No. 851093-68-0](/img/structure/B2551449.png)
[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] cyclopropanecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound , [5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] cyclopropanecarboxylate, is a cyclopropane derivative that is likely to have been synthesized through 1,3-dipolar cycloaddition reactions, as indicated by the papers provided. These types of reactions are a cornerstone in the synthesis of cyclopropane-containing compounds, which are of significant interest due to their presence in various biologically active molecules and potential use in pharmaceuticals.
Synthesis Analysis
The synthesis of cyclopropane derivatives can be achieved through 1,3-dipolar cycloaddition of diazoalkanes to suitable dipolarophiles, as demonstrated in the first paper . The paper describes the addition of diazomethane and diazoethane to an enantiopure sulfinyl dihydropyranone, yielding pyrazolines with high pi-facial selectivity. These pyrazolines can then be converted into cyclopropanes. Although the exact compound is not mentioned, the methodology could be applicable to its synthesis.
Molecular Structure Analysis
The molecular structure of cyclopropane derivatives can be complex, with stereochemistry playing a crucial role in their biological activity. The second paper provides insight into the stereochemical aspects of cyclopropane synthesis, where sulfone-substituted cyclopropanes were obtained as single stereoisomers . X-ray crystallographic analysis was used to elucidate the structure of these compounds, which could be a technique used to analyze the molecular structure of the compound .
Chemical Reactions Analysis
Cyclopropane derivatives can undergo various chemical reactions due to the strained nature of the cyclopropane ring. The papers provided do not directly discuss the chemical reactions of the specific compound , but they do provide a background on the reactivity of similar structures. For instance, the third paper discusses the cyclopropanation of a sulfinyl cyclopentenone with different reagents, highlighting the influence of stereochemistry on the reaction outcome .
Physical and Chemical Properties Analysis
The physical and chemical properties of cyclopropane derivatives are influenced by their molecular structure and substituents. The fourth paper describes the synthesis of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and related compounds, which involve diastereoselective cyclopropanation reactions . The relative stereochemistry of these compounds was determined by X-ray structural analysis, which is essential for understanding their physical properties.
Scientific Research Applications
Lewis Acid-Catalyzed Ring-Opening Reactions
Lewis acid-catalyzed ring-opening of activated cyclopropanes with amine nucleophiles has been demonstrated, showcasing a methodology that preserves enantiomeric purity and can be applied in the synthesis of inhibitors, illustrating the utility of cyclopropane derivatives in complex organic syntheses (Lifchits & Charette, 2008).
Enantioselective Synthesis Using Camphor-Derived Sulfur Ylides
Camphor-derived sulfur ylides have been used for the cyclopropanation of electron-deficient alkenes and epoxidation of aldehydes, showing high diastereoselectivities and enantioselectivities. This work highlights the role of cyclopropane derivatives in achieving enantioselectivity in chemical synthesis (Deng et al., 2006).
Spirocyclic Compound Synthesis
The synthesis of spiro[cyclopropane-1,3'-oxindole]-2-carboxylic acid and its derivatives demonstrates the use of cyclopropane derivatives in creating spirocyclic compounds, which are of interest in medicinal chemistry and material science (Yong et al., 2007).
Transformations of Spirocyclic 3H-Pyrazoles
Research into the transformations of spirocyclic 3H-pyrazoles formed by reactions with phenylethynyl sulfones reveals the potential of cyclopropane derivatives in generating diverse organic structures under different conditions (Vasin et al., 2014).
Doubly Activated Cyclopropanes as Synthetic Precursors
Doubly activated cyclopropanes have been utilized as synthetic precursors for the regiospecific synthesis of dihydropyrroles and pyrroles, demonstrating the versatility of cyclopropane derivatives in synthesizing heterocyclic compounds (Wurz & Charette, 2005).
Cyclopropane Reactions with Nitrous Acid
The study on the behavior of cyclopropyl phenyl sulfide and phenoxycyclopropane with nitrous acid shows the chemical reactivity of cyclopropane derivatives under nitrosation conditions, leading to different organic transformations (Gazzaeva et al., 2011).
properties
IUPAC Name |
[5-methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O6S/c1-13-18(30(27,28)17-11-9-16(10-12-17)23(25)26)19(29-20(24)14-7-8-14)22(21-13)15-5-3-2-4-6-15/h2-6,9-12,14H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBEZYVIBZYTEFR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3CC3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[5-Methyl-4-(4-nitrophenyl)sulfonyl-2-phenylpyrazol-3-yl] cyclopropanecarboxylate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-N-(6-acetamido-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diisobutylsulfamoyl)benzamide](/img/structure/B2551368.png)
![(Z)-ethyl 2-((2-chloro-6-fluorobenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2551369.png)
![N-(3,4-dimethoxyphenethyl)-2-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)acetamide](/img/structure/B2551370.png)
![4-methoxy-N-{[3-(1-methyl-1H-pyrazol-4-yl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine](/img/structure/B2551371.png)

![2-[4-(3-chloro-4-methoxyphenyl)-3-oxopyrazin-2-yl]sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2551373.png)
![ethyl 4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B2551376.png)
![3-[1-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropyl]benzoic acid](/img/structure/B2551377.png)
![N-(furan-2-ylmethyl)-5-oxo-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2551379.png)

![Tert-butyl (1S,5R)-1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B2551383.png)
![(4,5-dibromo-2-thienyl){4-[(E)-3-phenyl-2-propenyl]piperazino}methanone](/img/structure/B2551387.png)
![2-[3-(benzenesulfonyl)-6-methyl-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2551388.png)
![2-(Azidomethyl)-1,5,7,8-tetrahydropyrano[4,3-d]pyrimidin-4-one](/img/structure/B2551389.png)